molecular formula C12H11F3N2O2 B12333695 2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}

2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}

Cat. No.: B12333695
M. Wt: 272.22 g/mol
InChI Key: CPVDHXZGQRRVNO-LHIVGCSNSA-N
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Description

2,3,4-Pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} is an organic compound characterized by the presence of a triketone structure and a trifluoromethyl-substituted phenyl hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 2,3,4-pentanetrione with 3-(trifluoromethyl)phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone derivative. Common reagents used in this synthesis include solvents like ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the triketone structure into corresponding alcohols or other reduced forms.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, including amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

2,3,4-Pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, influencing catalytic processes and enzyme activities. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Triketohexane
  • 2,3,5-Triketohexane
  • 2,4,6-Triketoheptane

Uniqueness

Compared to similar compounds, 2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} stands out due to the presence of the trifluoromethyl-substituted phenyl hydrazone group. This unique structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

(Z)-4-hydroxy-3-[[3-(trifluoromethyl)phenyl]diazenyl]pent-3-en-2-one

InChI

InChI=1S/C12H11F3N2O2/c1-7(18)11(8(2)19)17-16-10-5-3-4-9(6-10)12(13,14)15/h3-6,18H,1-2H3/b11-7-,17-16?

InChI Key

CPVDHXZGQRRVNO-LHIVGCSNSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=CC=CC(=C1)C(F)(F)F)/O

Canonical SMILES

CC(=C(C(=O)C)N=NC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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